1-Boc-3-(2-methoxyphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methoxyphenyl group attached to the third carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-methoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including the cyclization of amino alcohols or the reaction of primary amines with diols under catalytic conditions.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where the pyrrolidine derivative is coupled with a boronic acid derivative of methoxyphenyl under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can yield the free amine.
Scientific Research Applications
1-Boc-3-(2-methoxyphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The methoxyphenyl group may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
1-Boc-3-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds also contain a five-membered nitrogen-containing ring but differ in their functional groups and biological activities.
Proline Derivatives: Proline is a naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizines: These compounds contain a fused pyrrolidine and benzene ring and have distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-12(11-17)13-7-5-6-8-14(13)19-4/h5-8,12H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHRMWJGKRNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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